1-Butanamine, N,N-dimethyl-4-(2-(phenylthio)phenoxy)-, hydrochloride
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Overview
Description
1-Butanamine, N,N-dimethyl-4-(2-(phenylthio)phenoxy)-, hydrochloride is a chemical compound with the molecular formula C18H24ClNO It is known for its unique structure, which includes a butanamine backbone with dimethyl and phenylthio substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanamine, N,N-dimethyl-4-(2-(phenylthio)phenoxy)-, hydrochloride typically involves multiple steps. One common method includes the reaction of 1-butanamine with N,N-dimethylamine in the presence of a suitable catalyst. The phenylthio and phenoxy groups are introduced through subsequent reactions involving thiophenol and phenol derivatives. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Butanamine, N,N-dimethyl-4-(2-(phenylthio)phenoxy)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
1-Butanamine, N,N-dimethyl-4-(2-(phenylthio)phenoxy)-, hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Butanamine, N,N-dimethyl-4-(2-(phenylthio)phenoxy)-, hydrochloride involves its interaction with specific molecular targets. The phenylthio and phenoxy groups may interact with enzymes or receptors, leading to inhibition or activation of certain biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-4-phenoxy-2-phenyl-1-butanamine hydrochloride
- N,N,2,3,3-pentamethyl-4-phenyl-2-butanamine hydrochloride
- N-ethyl-4-phenoxy-3-phenyl-1-butanamine hydrochloride
Uniqueness
1-Butanamine, N,N-dimethyl-4-(2-(phenylthio)phenoxy)-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
62232-58-0 |
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Molecular Formula |
C18H24ClNOS |
Molecular Weight |
337.9 g/mol |
IUPAC Name |
N,N-dimethyl-4-(2-phenylsulfanylphenoxy)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H23NOS.ClH/c1-19(2)14-8-9-15-20-17-12-6-7-13-18(17)21-16-10-4-3-5-11-16;/h3-7,10-13H,8-9,14-15H2,1-2H3;1H |
InChI Key |
WUFLAQZQSYRUAS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCCOC1=CC=CC=C1SC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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